12-Tridecenoic acid 12-Tridecenoic acid 12-tridecenoic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 6006-06-0
VCID: VC21339223
InChI: InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)
SMILES: C=CCCCCCCCCCCC(=O)O
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

12-Tridecenoic acid

CAS No.: 6006-06-0

Cat. No.: VC21339223

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

12-Tridecenoic acid - 6006-06-0

CAS No. 6006-06-0
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name tridec-12-enoic acid
Standard InChI InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)
Standard InChI Key PARCICAYFORNPH-UHFFFAOYSA-N
SMILES C=CCCCCCCCCCCC(=O)O
Canonical SMILES C=CCCCCCCCCCCC(=O)O

Chemical Identity and Properties

12-Tridecenoic acid, also known as (10-Undecenyl)acetic acid or ω-Tridecenoic acid, is a monounsaturated fatty acid belonging to the class of organic compounds categorized as fatty acyls. With the chemical formula C₁₃H₂₄O₂ and a molecular weight of 212.33, this compound represents a medium-chain fatty acid with a terminal double bond at the omega (ω) position .

Chemical Identifiers and Structural Properties

The comprehensive identification data for 12-tridecenoic acid includes multiple standard chemical identifiers that facilitate its unambiguous recognition in scientific literature and databases.

Table 1: Chemical Identifiers of 12-Tridecenoic Acid

Identifier TypeValue
CAS Number6006-06-0
Molecular FormulaC₁₃H₂₄O₂
Lipid NumberC13:1
SMILESO=C(O)CCCCCCCCCCC=C
Isomeric SMILESC(CCCCCCCC=C)CCC(O)=O
InChIInChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)
InChIKeyPARCICAYFORNPH-UHFFFAOYSA-N

This compound possesses a carboxylic acid group at one end of its carbon chain, with a terminal alkene functional group at carbon position 12, accounting for its classification as a monounsaturated fatty acid .

Physical and Chemical Properties

The physical properties of 12-tridecenoic acid are crucial determinants of its behavior in biological systems and laboratory applications.

Table 2: Physical and Chemical Properties of 12-Tridecenoic Acid

PropertyValue
Physical StateLiquid
Melting Point38.5°C
Boiling Point319.6±11.0°C at 760 mmHg
Density0.9±0.1 g/cm³
Flash Point216.7±14.4°C
LogP5.05 (estimated)
Vapor Pressure0.0±1.5 mmHg at 25°C
Index of Refraction1.458
AppearanceColorless to pale yellow liquid
Purity (commercial)>99%

These physical properties reflect 12-tridecenoic acid's amphipathic nature, with its polar carboxylic head group and nonpolar hydrocarbon tail influencing its solubility, melting point, and biological interactions .

Biological Significance and Metabolic Role

Research into 12-tridecenoic acid has revealed its potential importance in metabolic pathways, particularly those related to lipid metabolism and liver function. Recent findings have specifically implicated this fatty acid in mechanisms underlying hepatic steatosis.

Role in Hepatic Steatosis

Studies using mouse models have demonstrated significantly elevated levels of 12-tridecenoic acid in mice with methionine-choline-deficient (MCD) diet-induced hepatic steatosis. This suggests a potential biomarker role or mechanistic involvement in the development of fatty liver disease .

Molecular Mechanisms and Pathways

The biological activity of 12-tridecenoic acid appears to be mediated through its effects on critical enzymes involved in lipid metabolism. Research has identified two key enzymes affected by 12-tridecenoic acid:

  • Acetyl-Coenzyme A Carboxylase Alpha (ACC): 12-Tridecenoic acid promotes ACC expression, an enzyme that catalyzes the rate-limiting step in fatty acid synthesis.

  • Carnitine Palmitoyltransferase 1A (CPT1A): 12-Tridecenoic acid inhibits CPT1A expression, which is essential for the transport of long-chain fatty acids into mitochondria for β-oxidation.

Through these dual mechanisms of increasing fatty acid synthesis and reducing fatty acid oxidation, 12-tridecenoic acid appears to create a metabolic environment that favors lipid accumulation in hepatocytes, potentially contributing to the development and progression of steatohepatitis .

Experimental Research and Therapeutic Implications

Recent studies have explored the metabolic effects of 12-tridecenoic acid and potential therapeutic approaches to counteract its steatosis-promoting effects.

In Vitro Studies

Cell culture experiments using AML12 (alpha mouse liver 12 cells), HepG2 (human hepatocellular carcinoma cells), and primary hepatocytes have provided insights into the cellular effects of 12-tridecenoic acid. These studies typically employed concentrations ranging from 12.5 to 400 μM to evaluate dose-dependent responses. The experiments demonstrated that:

  • 12-Tridecenoic acid treatment (50 and 100 μM) exacerbated free fatty acid-induced lipid accumulation in hepatocytes

  • Cell viability assessments using Cell Counting Kit-8 determined the toxicity profile across various concentrations

  • Molecular analyses revealed altered expression of lipid metabolism-related genes and proteins following 12-tridecenoic acid exposure

In Vivo Studies

Animal studies using C57BL/6J mice have further characterized the role of 12-tridecenoic acid in hepatic steatosis and evaluated potential therapeutic interventions. Key findings from these studies include:

  • Male C57BL/6J mice (6 weeks old) with MCD diet-induced steatohepatitis showed elevated 12-tridecenoic acid levels

  • Treatment with Gan-jiang-ling-zhu (GJLZ) decoction, a traditional Chinese medicine formulation, effectively reduced 12-tridecenoic acid levels

  • GJLZ decoction treatment (at doses of 1.07 g/kg/d and 2.14 g/kg/d) significantly improved hepatic steatosis

  • The therapeutic effect of GJLZ was associated with modulation of the ACC-CPT1A axis

Therapeutic Approaches

The identification of 12-tridecenoic acid's role in hepatic steatosis has opened avenues for therapeutic interventions targeting its levels or activity. Key approaches include:

  • GJLZ Decoction Treatment: This traditional medicine formulation has shown efficacy in reducing 12-tridecenoic acid levels and improving steatosis.

  • ACC Inhibition: Pharmacological ACC inhibitors like TOFA (T3988) have been explored as a strategy to counteract the effects of elevated 12-tridecenoic acid.

  • Gut Microbiota Modulation: Studies suggest that GJLZ decoction's beneficial effects involve remodeling of gut flora, which may indirectly influence 12-tridecenoic acid levels through altered microbial metabolism .

Analytical Methods and Laboratory Applications

The accurate detection and quantification of 12-tridecenoic acid in biological samples is critical for research applications. Several analytical approaches have been employed for this purpose.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) represent the primary analytical techniques for 12-tridecenoic acid quantification in biological samples. These methods enable researchers to detect changes in 12-tridecenoic acid levels following experimental interventions, such as the GJLZ decoction treatment described in recent studies .

Research Limitations and Future Directions

Despite recent advances in understanding 12-tridecenoic acid's biological roles, several knowledge gaps remain that warrant further investigation.

Future Research Directions

Emerging research opportunities for 12-tridecenoic acid include:

  • Metabolomic Profiling: Comprehensive metabolomic analyses to identify additional metabolic pathways influenced by 12-tridecenoic acid

  • Receptor Binding Studies: Investigations to determine whether 12-tridecenoic acid interacts with specific cellular receptors

  • Clinical Correlations: Studies to establish whether 12-tridecenoic acid levels in human patients correlate with liver disease severity or progression

  • Structure-Activity Relationship Analyses: Research comparing the biological activities of 12-tridecenoic acid with structurally related fatty acids to identify key structural determinants of activity

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